

2-Bromo-4'-chloro-1,1'-biphenyl CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4'-chloro-1,1'-biphenyl**

Cat. No.: **B169558**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-4'-chloro-1,1'-biphenyl**

CAS Number: 179526-95-5

This technical guide provides a comprehensive overview of **2-Bromo-4'-chloro-1,1'-biphenyl**, a halogenated biphenyl derivative of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and outlines its primary applications.

Chemical and Physical Properties

2-Bromo-4'-chloro-1,1'-biphenyl is an off-white powder at room temperature.^[1] Its structure, featuring a biphenyl core with bromine and chlorine substituents on different phenyl rings, provides distinct reactive sites for chemical synthesis.^{[1][2]} The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.^[1]

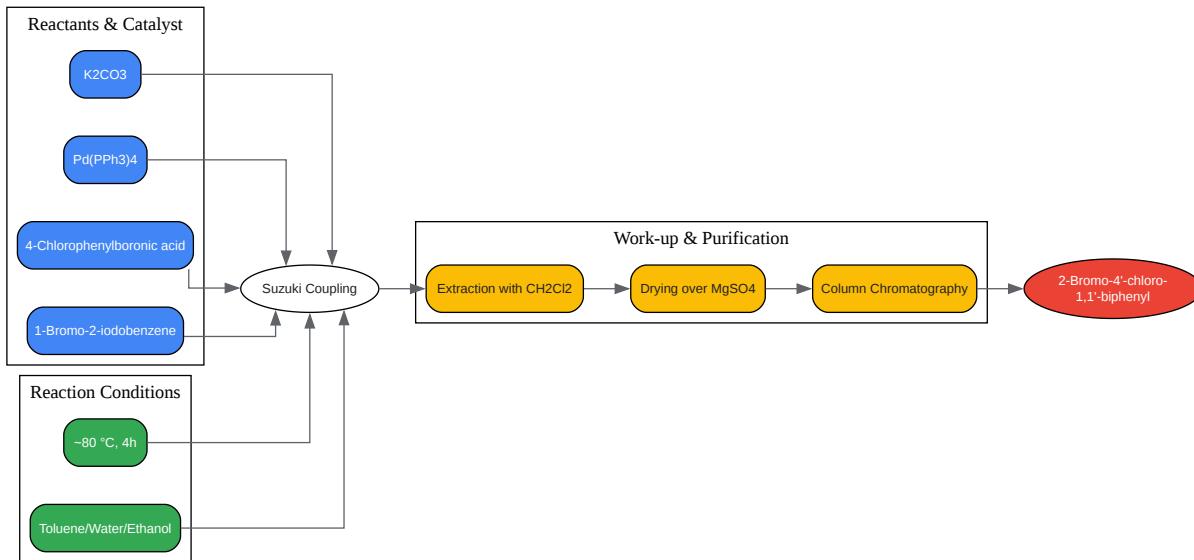
Table 1: Physicochemical Properties of **2-Bromo-4'-chloro-1,1'-biphenyl**

Property	Value	Source
CAS Number	179526-95-5	[3]
Molecular Formula	C ₁₂ H ₈ BrCl	[3] [4]
Molecular Weight	267.55 g/mol	[1] [3]
Appearance	Off-white powder	[1]
Boiling Point (Predicted)	325.5 ± 17.0 °C at 760 mmHg	[1] [4]
Flash Point	173.542 °C	[4]
Density	1.463 g/cm ³	[4]
Refractive Index	1.61	[4]
Purity	≥97% or ≥98%	[1] [5]

Spectral Data

While specific spectral data (NMR, IR, MS) for **2-Bromo-4'-chloro-1,1'-biphenyl** is not readily available in public databases, researchers can utilize resources such as the Spectral Database for Organic Compounds (SDBS) for comparative analysis with similar structures.[\[6\]](#) The analysis of related compounds, such as 4-bromo-2-chloroacetanilide, can also provide insights into expected spectral features.[\[7\]](#)

Experimental Protocols: Synthesis


The synthesis of **2-Bromo-4'-chloro-1,1'-biphenyl** is most commonly achieved through a Suzuki coupling reaction. An alternative method involving a photocatalytic coupling reaction followed by diazotization has also been reported.

Suzuki Coupling Reaction

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

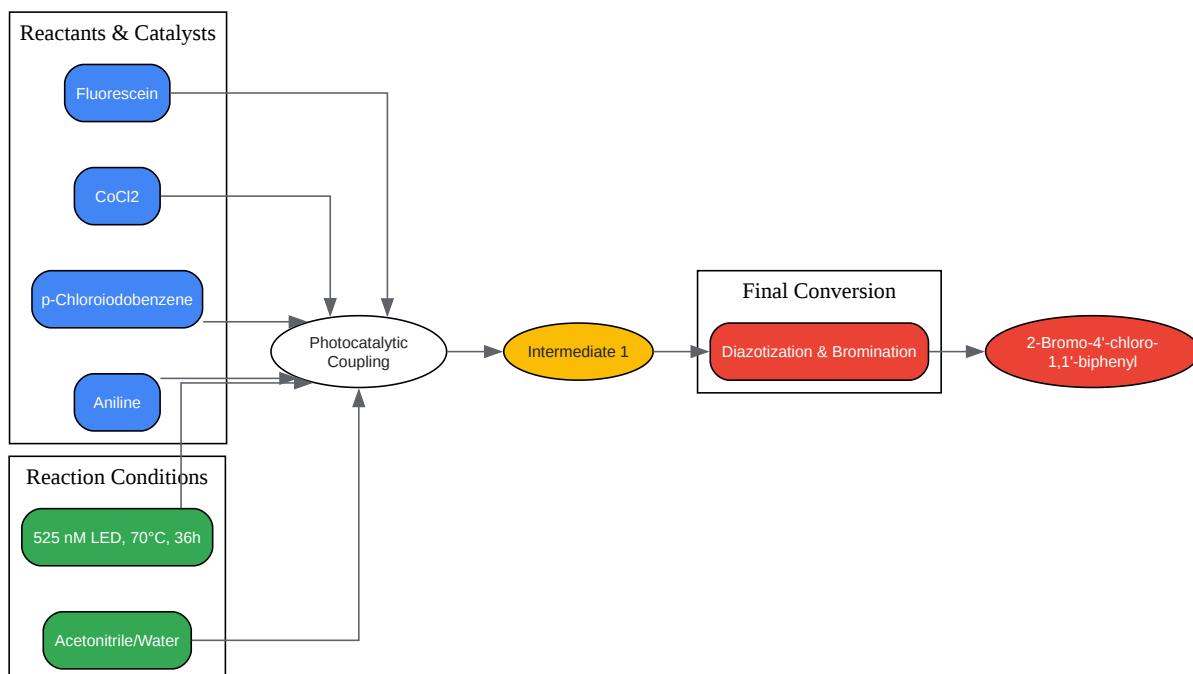
Detailed Methodology:

- Reactant Preparation: In an argon atmosphere, a 1 L three-neck flask is charged with 1-bromo-2-iodobenzene (25.0 g), 4-chlorophenylboronic acid (13.8 g), tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 5.1 g), and potassium carbonate (K_2CO_3 , 24.4 g).[8]
- Solvent Addition: A mixed solvent of toluene, water, and ethanol in a 10:2:1 ratio (350 mL) is added to the flask.[8]
- Reaction: The mixture is heated to approximately 80 °C and stirred for about 4 hours.[8]
- Work-up: After cooling to room temperature, water is added, and the product is extracted with dichloromethane (CH_2Cl_2). The organic layers are combined and dried over magnesium sulfate (MgSO_4).[8]
- Purification: The solvent is removed by distillation under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield **2-Bromo-4'-chloro-1,1'-biphenyl**.[8]

[Click to download full resolution via product page](#)

Suzuki Coupling Synthesis Workflow

Photocatalytic Coupling and Diazotization


This alternative synthesis route avoids the use of expensive palladium catalysts.

Detailed Methodology:

- **Intermediate Synthesis (Photocatalytic Coupling):** Aniline and p-chloroiodobenzene are added to a mixed solvent of acetonitrile and water. Cobalt chloride ($CoCl_2$) and fluorescein

are added as catalysts. The reaction is irradiated with 525 nM LED green light at 70°C for 36 hours to generate an intermediate.[9]

- **Work-up of Intermediate:** After cooling, ethyl acetate is added, and the solution is washed with saturated aqueous sodium chloride. The organic phases are combined, dried, and the solvent is evaporated. The crude product is purified by trituration in petroleum ether.[9]
- **Diazotization and Bromination:** The intermediate is then subjected to a diazotization reaction followed by bromination to yield the final product, **2-Bromo-4'-chloro-1,1'-biphenyl**.[9]

[Click to download full resolution via product page](#)

Photocatalytic Synthesis Workflow

Applications

2-Bromo-4'-chloro-1,1'-biphenyl is a valuable intermediate in several fields:

- Pharmaceutical Synthesis: It serves as a building block for the synthesis of complex active pharmaceutical ingredients (APIs).[\[1\]](#)[\[2\]](#) The biphenyl structure is a common motif in many biologically active compounds.[\[2\]](#)
- Materials Science: This compound is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where the biphenyl core contributes to the stability and efficiency of the devices.[\[1\]](#)
- Custom Organic Synthesis: Its reactive halogen substituents and stable biphenyl core make it a versatile scaffold for creating molecules with specific electronic, optical, or biological properties through various cross-coupling reactions.[\[2\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Bromo-4'-chloro-1,1'-biphenyl** is classified as follows:

- H302: Harmful if swallowed[\[3\]](#)
- H315: Causes skin irritation[\[3\]](#)
- H319: Causes serious eye irritation[\[3\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-4'-chloro-1,1'-biphenyl is a key intermediate with significant applications in both pharmaceutical and materials science research. The well-established synthetic routes, particularly the Suzuki coupling reaction, allow for its efficient production. Its versatile chemical

nature, owing to the differential reactivity of its halogen substituents, makes it a valuable tool for the development of novel compounds and materials. This guide provides essential technical information to support its safe and effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-4'-chloro-1,1'-biphenyl | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. Solved Consider the spectral data for | Chegg.com [chegg.com]
- 8. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis method of 2-bromo-4'-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [2-Bromo-4'-chloro-1,1'-biphenyl CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b169558#2-bromo-4-chloro-1-1-biphenyl-cas-number\]](https://www.benchchem.com/product/b169558#2-bromo-4-chloro-1-1-biphenyl-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com